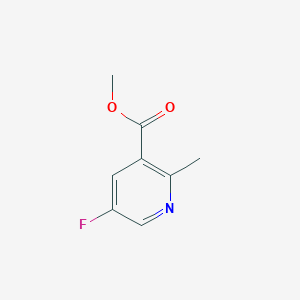

Methyl 5-fluoro-2-methylnicotinate

Description

Methyl 5-fluoro-2-methylnicotinate is a pyridine derivative characterized by a fluorine substituent at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate due to its structural versatility. Its fluorine substituent enhances metabolic stability and bioavailability, while the methyl ester group contributes to lipophilicity, facilitating membrane permeability in biological systems .

Properties

IUPAC Name |

methyl 5-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQRIGKPZMCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methylnicotinate typically involves the esterification of 5-fluoro-2-methylnicotinic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions. The reaction is carried out by heating the mixture of 5-fluoro-2-methylnicotinic acid and methanol with sulfuric acid for several hours until the ester is formed.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 5-fluoro-2-methylnicotinic acid.

Reduction: 5-fluoro-2-methyl-3-hydroxynicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methylnicotinate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-fluoro-2-methylnicotinate shares structural and functional similarities with several nicotinic acid and pyridine derivatives. Below is a detailed comparison based on substituent patterns, functional groups, and inferred properties (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Comparisons

Substituent Effects on Polarity and Reactivity Methyl vs. Hydroxyl (5-Fluoro-2-hydroxynicotinic acid): The hydroxyl group increases polarity and acidity, making this compound more water-soluble but less membrane-permeable than the methyl ester analogue. This difference is critical in drug design, where ester groups are often used as prodrugs to enhance absorption . Methyl vs. Methoxy derivatives may also exhibit distinct metabolic profiles compared to methyl-substituted analogues .

Halogen Substitution (Fluorine vs. This substitution could enhance reactivity in cross-coupling reactions .

Isomeric Differences (Nicotinate vs. Isonicotinate)

- Methyl 5-fluoro-2-methoxyisonicotinate : The carboxylate group at the 4-position (isonicotinate) instead of the 3-position (nicotinate) alters molecular geometry and interaction with biological targets. This isomerism may influence binding affinity in enzyme inhibition studies .

Table 2: Inferred Physicochemical Properties

| Property | This compound | 5-Fluoro-2-hydroxynicotinic acid | Methyl 2-chloro-5-fluoronicotinate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~185 (estimated) | ~173 (estimated) | ~205 (estimated) |

| Polarity | Moderate (ester) | High (acid, hydroxyl) | Moderate (ester, chlorine) |

| Lipophilicity (LogP) | ~1.5–2.5 (predicted) | ~0.5–1.0 (predicted) | ~2.0–3.0 (predicted) |

Note: Data inferred from structural analogues and methyl ester trends .

Biological Activity

Methyl 5-fluoro-2-methylnicotinate (MF2MN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. This article delves into the biological activity of MF2MN, presenting detailed research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

MF2MN is an ester derivative of 5-fluoro-2-methylnicotinic acid. Its molecular formula is , and it has a molecular weight of approximately 169.15 g/mol. The presence of the fluorine atom at the 5-position enhances its reactivity and potential biological activity compared to non-fluorinated analogs.

The biological activity of MF2MN is believed to stem from its interaction with specific molecular targets within biological systems. The fluorine atom not only enhances the compound's ability to interact with enzymes and receptors but may also modulate various biological pathways. Current research suggests that MF2MN influences cellular processes such as:

- Signal Transduction : Modulating pathways that control cell communication.

- Gene Expression : Affecting the transcriptional activity of genes involved in inflammation and immune responses.

Antimicrobial Properties

Research indicates that MF2MN exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for treating infections. For instance, preliminary assessments show that MF2MN can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

MF2MN has also been evaluated for its anti-inflammatory properties. In laboratory settings, it has been shown to reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect suggests that MF2MN could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MF2MN, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks fluorine atom | Limited antimicrobial effects |

| Ethyl 5-Fluoro-2-Methylnicotinate | Ethyl ester instead of methyl | Exhibits antimicrobial and anticancer properties |

| 5-Fluoro-2-Methylnicotinic Acid | Carboxylic acid form | Different reactivity and bioactivity |

The presence of both the fluorine atom and the methyl ester group in MF2MN contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of MF2MN:

- Antimicrobial Study : A recent study assessed the efficacy of MF2MN against various bacterial strains, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This study highlights its potential application in developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with MF2MN resulted in a 40% decrease in TNF-alpha levels in stimulated macrophage cells, indicating its potential role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.